2-[(8-methoxy-4-methylquinazolin-2-yl)amino]-6-methyl-5-(prop-2-en-1-yl)pyrimidin-4(3H)-one
Overview
Description
2-[(8-methoxy-4-methylquinazolin-2-yl)amino]-6-methyl-5-(prop-2-en-1-yl)pyrimidin-4(3H)-one is a complex organic compound that features a quinazoline and pyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(8-methoxy-4-methylquinazolin-2-yl)amino]-6-methyl-5-(prop-2-en-1-yl)pyrimidin-4(3H)-one typically involves multiple steps, starting with the preparation of the quinazoline and pyrimidine intermediates. The quinazoline moiety can be synthesized through the cyclization of anthranilic acid derivatives with appropriate reagents . The pyrimidine ring is often constructed via condensation reactions involving suitable aldehydes and amines .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities without compromising quality .
Chemical Reactions Analysis
Types of Reactions
2-[(8-methoxy-4-methylquinazolin-2-yl)amino]-6-methyl-5-(prop-2-en-1-yl)pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazoline N-oxides under specific conditions.
Reduction: Reduction reactions can convert the quinazoline moiety to its corresponding dihydroquinazoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the functional groups on the quinazoline and pyrimidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce dihydroquinazoline derivatives .
Scientific Research Applications
2-[(8-methoxy-4-methylquinazolin-2-yl)amino]-6-methyl-5-(prop-2-en-1-yl)pyrimidin-4(3H)-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biological assays to investigate its effects on various biological pathways.
Industry: The compound is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(8-methoxy-4-methylquinazolin-2-yl)amino]-6-methyl-5-(prop-2-en-1-yl)pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The quinazoline moiety is known to bind to various receptors and enzymes, modulating their activity . This interaction can lead to the inhibition of key signaling pathways involved in cell proliferation and survival, making it a potential candidate for anticancer therapy .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar quinazoline structure and exhibit various biological activities.
Indole Derivatives: Indole-based compounds also possess significant biological potential and are used in similar research applications.
Uniqueness
2-[(8-methoxy-4-methylquinazolin-2-yl)amino]-6-methyl-5-(prop-2-en-1-yl)pyrimidin-4(3H)-one is unique due to its specific combination of quinazoline and pyrimidine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for developing new therapeutic agents and studying complex biological processes .
Properties
IUPAC Name |
2-[(8-methoxy-4-methylquinazolin-2-yl)amino]-4-methyl-5-prop-2-enyl-1H-pyrimidin-6-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2/c1-5-7-13-11(3)20-18(22-16(13)24)23-17-19-10(2)12-8-6-9-14(25-4)15(12)21-17/h5-6,8-9H,1,7H2,2-4H3,(H2,19,20,21,22,23,24) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMCRXSAFKPEDCD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC=C(C2=NC(=N1)NC3=NC(=C(C(=O)N3)CC=C)C)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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